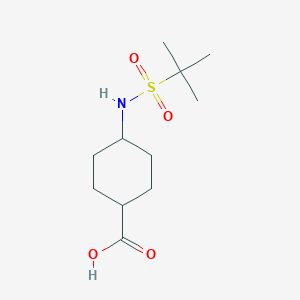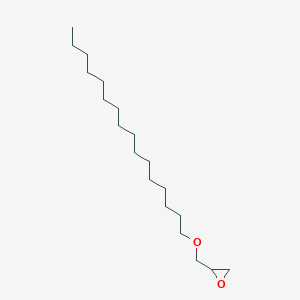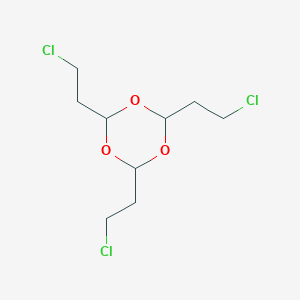
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane, commonly known as TCT, is a cyclic trioxide compound that has been widely studied for its potential as an antitumor agent. TCT has a unique structure that allows it to selectively target cancer cells and induce apoptosis, or programmed cell death. In
Mecanismo De Acción
The mechanism of action of TCT is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of caspases, which are enzymes that play a key role in apoptosis. TCT has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
Biochemical and Physiological Effects:
TCT has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. TCT has also been shown to induce oxidative stress and DNA damage, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TCT as an experimental tool is its selectivity for cancer cells, which allows for more targeted and specific experiments. However, TCT can be difficult to synthesize and purify, which can limit its availability for research. Additionally, TCT has been shown to have some toxicity to normal cells at high concentrations, which can complicate experiments.
Direcciones Futuras
Future research on TCT could focus on improving the synthesis and purification methods to increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of TCT and its potential as a cancer therapy. Other potential areas of research could include the development of TCT analogs with improved efficacy and selectivity, as well as the investigation of TCT as a potential treatment for other diseases, such as viral infections and autoimmune disorders.
In conclusion, 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane is a promising compound with potential as an antitumor agent. Its unique structure and selective targeting of cancer cells make it an attractive experimental tool for cancer research. Further studies are needed to fully understand its mechanism of action and potential as a cancer therapy, as well as to explore other potential applications for this compound.
Métodos De Síntesis
The synthesis of TCT involves the reaction of trichloroacetaldehyde with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then treated with thionyl chloride to form TCT. The yield of TCT can be improved by using a higher concentration of hydrogen peroxide and a lower reaction temperature.
Aplicaciones Científicas De Investigación
TCT has been extensively studied for its potential as an antitumor agent. In vitro studies have shown that TCT can induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. TCT has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia.
Propiedades
Número CAS |
15678-07-6 |
|---|---|
Nombre del producto |
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane |
Fórmula molecular |
C9H15Cl3O3 |
Peso molecular |
277.6 g/mol |
Nombre IUPAC |
2,4,6-tris(2-chloroethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C9H15Cl3O3/c10-4-1-7-13-8(2-5-11)15-9(14-7)3-6-12/h7-9H,1-6H2 |
Clave InChI |
UKIMZHHRUPEHRT-UHFFFAOYSA-N |
SMILES |
C(CCl)C1OC(OC(O1)CCCl)CCCl |
SMILES canónico |
C(CCl)C1OC(OC(O1)CCCl)CCCl |
Otros números CAS |
15678-07-6 |
Sinónimos |
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




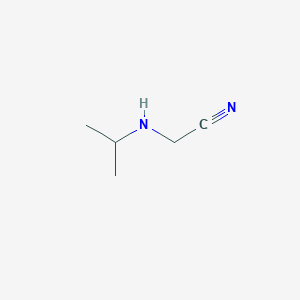
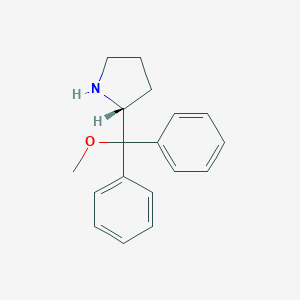


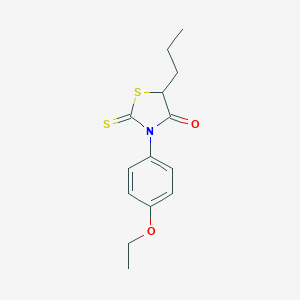
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)



